molecular formula C16H14N2O4 B12929081 (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid

(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid

Cat. No.: B12929081
M. Wt: 298.29 g/mol
InChI Key: LDJCIMLRCJHZEZ-PWFBRDGFSA-N
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Description

(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed alkenylation reaction of vinylene carbonate with readily available vinyl triflates

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the functional groups on the indole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and dihydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the indole moiety.

Scientific Research Applications

(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the dihydropyridine ring can influence ion channels and other cellular components, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Serotonin: A neurotransmitter with an indole structure, involved in regulating mood and other physiological functions.

Uniqueness

(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is unique due to its combination of an indole moiety and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

(2S)-4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]-1,2-dihydropyridine-2-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,12,17,19-20H,(H,21,22)/b5-2+/t12-/m0/s1

InChI Key

LDJCIMLRCJHZEZ-PWFBRDGFSA-N

Isomeric SMILES

C1=CN[C@@H](C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O

Canonical SMILES

C1=CNC(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O

Origin of Product

United States

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